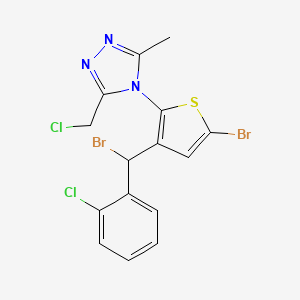
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the triazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives with halogen and thiophene substituents. Examples include:
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
Uniqueness
What sets 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole apart is its specific combination of substituents, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
62551-57-9 |
|---|---|
Molekularformel |
C15H11Br2Cl2N3S |
Molekulargewicht |
496.0 g/mol |
IUPAC-Name |
4-[5-bromo-3-[bromo-(2-chlorophenyl)methyl]thiophen-2-yl]-3-(chloromethyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11Br2Cl2N3S/c1-8-20-21-13(7-18)22(8)15-10(6-12(16)23-15)14(17)9-4-2-3-5-11(9)19/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
WSPXLMNFAZLDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C2=C(C=C(S2)Br)C(C3=CC=CC=C3Cl)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


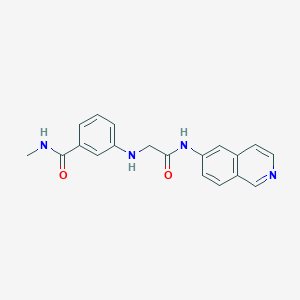
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
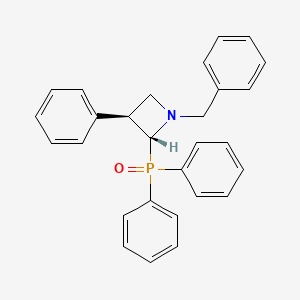
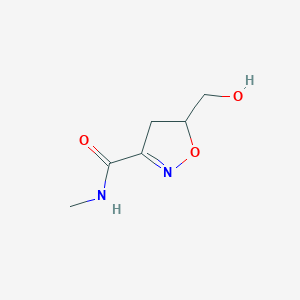
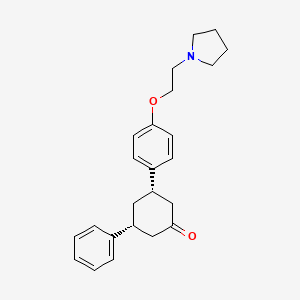
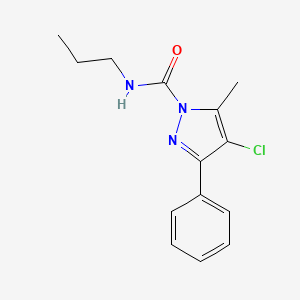
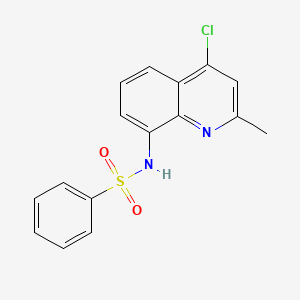
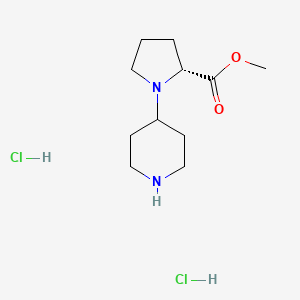
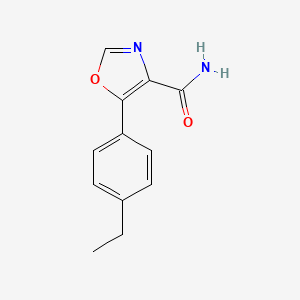
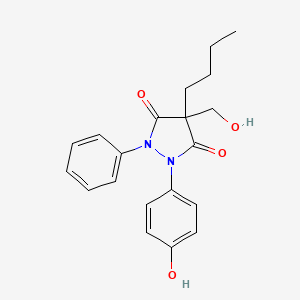
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
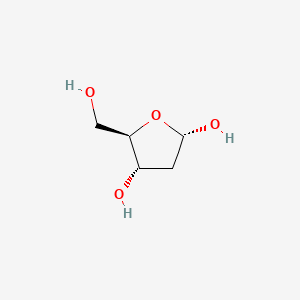
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

